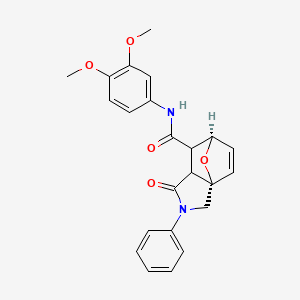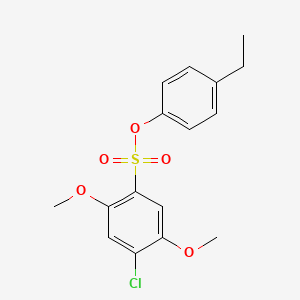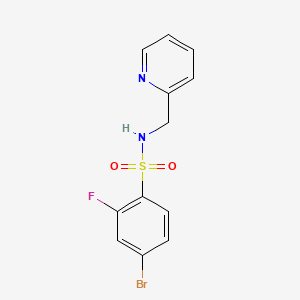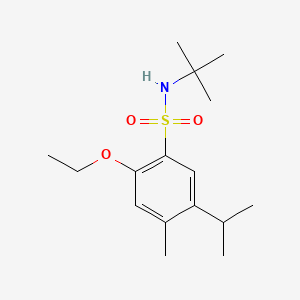![molecular formula C22H25N5O2S2 B13373847 2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373847.png)
2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as a bioactive compound with possible therapeutic applications. In medicine, it is being investigated for its potential use in drug development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may have a role in modulating cellular signaling pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one stands out due to its unique combination of functional groups and potential applications. Similar compounds include 2-oxo-2-(1-pyrrolidinyl)ethyl 3-pyrrolidinyl ether and 3-(4-chlorophenyl)-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .
Properties
Molecular Formula |
C22H25N5O2S2 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-11-(2-phenylethyl)-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one |
InChI |
InChI=1S/C22H25N5O2S2/c28-19(26-10-4-5-11-26)15-30-22-24-27-20(29)17-14-25(12-8-16-6-2-1-3-7-16)13-9-18(17)23-21(27)31-22/h1-3,6-7H,4-5,8-15H2 |
InChI Key |
PZOWLFGUUWZDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN3C(=O)C4=C(CCN(C4)CCC5=CC=CC=C5)N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-bromo-4-(dimethylamino)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13373764.png)
![3-Butyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373765.png)
![2-[4-(3,4-Dichlorophenoxy)-2-quinazolinyl]phenol](/img/structure/B13373771.png)


![3-[(Benzylsulfanyl)methyl]-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373787.png)
![2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13373801.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373802.png)

![4-[2-Chloro-2-(2-naphthyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B13373818.png)

![N-[4-(propan-2-yl)benzyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13373830.png)

![N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B13373851.png)
